molecular formula C16H20BrClO3 B1293361 3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898757-23-8

3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B1293361
M. Wt: 375.7 g/mol
InChI Key: HTIWLMHMBRSJQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo and chloro-substituted compounds often involves halogenation reactions, as seen in the preparation of 3-(dichloroacetyl)chromone and 2-bromo-2',4'-dichloroacetophenone . These processes typically include steps such as bromination, chlorination, and acylation, which are common in the synthesis of halogenated aromatic compounds. The synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether also demonstrates the use of bromination and ketal reaction, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated compounds is often confirmed using spectroscopic methods such as NMR and IR spectroscopy . Single-crystal X-ray diffraction is also used to determine the absolute configurations of enantiomerically pure compounds . These techniques would likely be applicable in analyzing the molecular structure of "3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone".

Chemical Reactions Analysis

The chemical reactions of bromo and chloro-substituted compounds can be diverse. For instance, the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone leads to the formation of fused pyridines . Similarly, the reactivity of chloro derivatives with various nucleophiles has been described . These studies suggest that the compound may also undergo reactions with nucleophiles, leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo and chloro-substituted compounds, such as relative density, refractive index, boiling point, and melting point, are typically characterized after synthesis . These properties are crucial for understanding the behavior of the compound under different conditions and for its potential applications.

properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrClO3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-13(18)12(17)8-11/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIWLMHMBRSJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646071
Record name 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS RN

898757-23-8
Record name 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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